Kukoamine A

Vue d'ensemble

Description

KUKOAMINE A est un composé bioactif extrait de la plante Lycium chinense. Il s'agit d'un alcaloïde de la spermine connu pour ses diverses propriétés pharmacologiques, notamment ses effets antioxydants, anti-inflammatoires et neuroprotecteurs . La this compound a été étudiée pour ses applications thérapeutiques potentielles dans le traitement de maladies telles que l'ostéoporose, l'hypertension et les maladies neurodégénératives .

Applications De Recherche Scientifique

Kukoamine A has been extensively studied for its scientific research applications in various fields:

Chemistry: This compound is used as a model compound for studying the antioxidant mechanisms of phenolic polyamines.

Medicine: This compound has demonstrated potential therapeutic effects in treating osteoporosis, hypertension, and neurodegenerative diseases It has also been investigated for its neuroprotective effects against NMDA-induced neurotoxicity.

Mécanisme D'action

Target of Action

Kukoamine A (KuA) is a bioactive compound that has been identified as having significant effects on several targets. One of the primary targets of KuA is Glycogen Phosphorylase (PYGM) . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose. KuA has also been found to inhibit trypanothione reductase , an enzyme that is essential for the survival of certain parasites .

Mode of Action

KuA interacts with its targets in several ways. It has been found to regulate PYGM, which is associated with a maximum number of active ingredients of Lycium Chinense Mill (LC), a plant from which KuA is extracted . By inhibiting trypanothione reductase, KuA exhibits antihypertensive activity . Furthermore, KuA has been shown to attenuate lipopolysaccharide-induced apoptosis, extracellular matrix degradation, and inflammation in nucleus pulposus cells by activating the PI3K/Akt pathway .

Biochemical Pathways

KuA affects several biochemical pathways. It has been found to increase acylcarnitines and reduce systemic inflammation . It also regulates nuclear transcription factors such as NF-κB and/or PPAR to reduce inflammation and facilitate a shift toward metabolic and inflammatory homeostasis . In addition, KuA has been shown to improve osteogenic differentiation and mineralization in cell experiments .

Pharmacokinetics

A study on kukoamine b, a compound similar to kua, found that it had a mean elimination half-life of 340–488 hours, a clearance of 935–1349 L/h, and a distribution volume of 4574–10190 L . The average accumulation ratios of area under the plasma concentration–time curve and maximum plasma concentration were 1.06 and 1.02, respectively .

Result of Action

KuA has been found to have several molecular and cellular effects. In vivo, KuA treatment significantly increased the bone mineral density and improved bone microarchitecture . It also increased mRNA expression of osteoblastic differentiation-related genes in ovariectomized mice and protected against cell apoptosis, oxidative stress level, and inflammation . In vitro, KuA significantly improved osteogenic differentiation and mineralization in cell experiments .

Action Environment

The action of KuA can be influenced by various environmental factors. For instance, the pH value can affect the IC50 values of KuA in PTIO•-scavenging assays . .

Analyse Biochimique

Biochemical Properties

Kukoamine A inhibits Trypanothione Reductase (TR) as a mixed inhibitor . It shows no significant inhibition of human glutathione reductase . This compound is identified as the highest active ingredient in LC and regulates Glycogen Phosphorylase (PYGM) .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it inhibits colony formation of U251 and WJ1 glioblastoma cells in a concentration-dependent manner . It halts the cell cycle at the G0/G1 phase and induces apoptosis when used at concentrations of 60 and 80 µg/ml . This compound also induces autophagy and increases cell viability in an SH-SY5Y cell model of MPP-induced injury .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It increases the number of dopamine neurons in the substantia nigra and striatum, decreases α-synuclein expression, and improves motor function in an MPTP mouse model of Parkinson’s disease when administered at a dose of 20 mg/kg per day .

Temporal Effects in Laboratory Settings

It has been observed that this compound has long-term effects on cellular function, such as increasing cell viability in an SH-SY5Y cell model of MPP-induced injury .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it improves motor function in an MPTP mouse model of Parkinson’s disease when administered at a dose of 20 mg/kg per day .

Metabolic Pathways

It has been found that this compound regulates Glycogen Phosphorylase (PYGM) .

Transport and Distribution

It has been observed that this compound increases cell viability in an SH-SY5Y cell model of MPP-induced injury , suggesting that it may be effectively transported and distributed within these cells.

Subcellular Localization

It has been observed that this compound increases cell viability in an SH-SY5Y cell model of MPP-induced injury , suggesting that it may be effectively localized within these cells.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La KUKOAMINE A peut être synthétisée par acylation sélective directe des fonctions amino primaires de la spermine avec des cinnamates de succinimidyle isolables, suivie d'une hydrogénation catalytique . Cette méthode fournit des rendements élevés de this compound et de ses analogues, ce qui la rend adaptée aux études de relations structure-activité.

Méthodes de production industrielle

La production industrielle de this compound implique l'extraction du composé à partir de Lycium chinense en utilisant des méthodes d'extraction par solvant. La matière végétale est généralement séchée et broyée avant d'être soumise à une extraction par solvant avec de l'éthanol ou du méthanol. L'extrait est ensuite purifié à l'aide de techniques chromatographiques pour isoler la this compound .

Analyse Des Réactions Chimiques

Types de réactions

La KUKOAMINE A subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Il a été démontré qu'elle participait à des voies antioxydantes, notamment le transfert d'électrons, le transfert de protons, le transfert d'atomes d'hydrogène et la formation de radicaux-adduits .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant la this compound comprennent le peroxyde d'hydrogène pour les réactions d'oxydation et des agents réducteurs tels que le borohydrure de sodium pour les réactions de réduction. Les conditions de ces réactions impliquent généralement des températures douces et un pH neutre à légèrement acide .

Principaux produits formés

Les principaux produits formés à partir des réactions de this compound comprennent ses formes oxydées et réduites, ainsi que divers dérivés substitués. Ces produits conservent les propriétés bioactives de la this compound et sont souvent étudiés pour leurs effets pharmacologiques améliorés .

Applications de la recherche scientifique

La this compound a été largement étudiée pour ses applications de recherche scientifique dans divers domaines :

Médecine : La this compound a démontré des effets thérapeutiques potentiels dans le traitement de l'ostéoporose, de l'hypertension et des maladies neurodégénératives Elle a également été étudiée pour ses effets neuroprotecteurs contre la neurotoxicité induite par le NMDA.

Mécanisme d'action

La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies. Il a été démontré qu'elle inhibait les réactions inflammatoires et l'apoptose cellulaires en régulant à la baisse les niveaux de microARN-302b-3p, réduisant ainsi les dommages chondrocytaires induits par l'interleukine-1 bêta . De plus, la this compound module la phosphorylation des protéines de la voie de signalisation PI3K/Akt/GSK-3β, contribuant à ses effets neuroprotecteurs .

Comparaison Avec Des Composés Similaires

La KUKOAMINE A fait partie d'une famille de polyamines phénoliques, notamment la KUKOAMINE B, C et D . Comparée à ses analogues, la this compound démontre systématiquement des effets antioxydants et cytoprotecteurs plus élevés dans diverses analyses . La KUKOAMINE B, par exemple, a montré des potentiels plus importants dans les voies de chélation du Fe2± et de formation de radicaux-adduits, ce qui la rend supérieure en termes de cytoprotection . Les caractéristiques structurales uniques de la this compound contribuent à ses propriétés pharmacologiques distinctes, la différenciant des autres composés similaires.

Composés similaires

- KUKOAMINE B

- KUKOAMINE C

- KUKOAMINE D

La combinaison unique de propriétés antioxydantes, anti-inflammatoires et neuroprotectrices de la this compound en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles.

Activité Biologique

Kukoamine A (KuA) is a bioactive compound derived from the root bark of Lycium chinense, recognized for its diverse pharmacological properties. This article explores the biological activities of KuA, emphasizing its anti-inflammatory, antioxidant, and anticancer effects, supported by various studies and data.

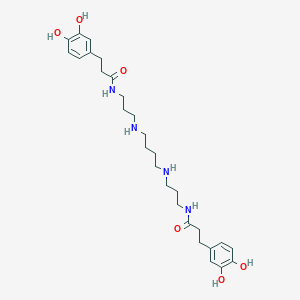

Chemical Structure and Properties

This compound is classified as a spermine alkaloid conjugated with dihydrocaffeic acid. Its chemical structure contributes to its biological activities, particularly in modulating cellular pathways involved in inflammation and apoptosis.

1. Anti-inflammatory Effects

KuA exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the activation of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), two key regulators of inflammatory responses. In a study involving lipopolysaccharide (LPS)-induced nucleus pulposus cells, KuA treatment led to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its potential to mitigate inflammation in degenerative conditions .

| Inflammatory Cytokines | Control Group | LPS Group | LPS + KuA Group |

|---|---|---|---|

| TNF-α | Low | High | Significantly lower |

| IL-6 | Low | High | Significantly lower |

2. Antioxidant Activity

KuA's antioxidant properties are crucial for protecting cells from oxidative stress. It has been shown to inhibit reactive oxygen species (ROS) production and enhance the activity of antioxidant enzymes. This activity is particularly beneficial in neuroprotection, where KuA prevents neuronal apoptosis following oxidative damage induced by radiation .

3. Neuroprotective Effects

In preclinical studies, KuA demonstrated neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells exposed to harmful stimuli. It preserved hippocampal neurogenesis in animal models subjected to whole-brain irradiation, suggesting its potential application in treating radiation-induced brain injury .

4. Anticancer Properties

This compound has shown promise as an anticancer agent, particularly against glioblastoma cells. In vitro studies revealed that KuA inhibited cell proliferation and migration by inducing apoptosis and altering cell cycle progression. The compound was found to downregulate the expression of 5-lipoxygenase (5-LOX) and CCAAT/enhancer-binding protein β (C/EBPβ), which are involved in cancer cell survival and metastasis .

| Cell Line | IC50 (μg/mL) | Effect on Migration |

|---|---|---|

| U251 (GBM) | 73.4 | Significant inhibition |

| WJ1 (GBM) | 22.1 | Significant inhibition |

The mechanisms underlying the biological activities of this compound involve several key signaling pathways:

- PI3K/Akt Pathway: KuA activates the PI3K/Akt pathway, which plays a critical role in cell survival and metabolism. Inhibition of this pathway reversed the protective effects of KuA on LPS-induced inflammation and apoptosis in nucleus pulposus cells .

- Regulation of Apoptotic Proteins: KuA modulates the expression of apoptotic proteins such as Bax, Bcl-2, and caspases, promoting apoptosis in cancer cells while protecting healthy cells from oxidative damage .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Neuroprotection Against Radiation: In a rat model, KuA administration following whole-brain irradiation significantly reduced neuroinflammation and preserved cognitive function compared to untreated controls .

- Inhibition of Glioblastoma Growth: A study on human glioblastoma cells demonstrated that treatment with KuA resulted in marked reductions in cell viability and migration, indicating its potential as a therapeutic agent for aggressive brain tumors .

Propriétés

IUPAC Name |

3-(3,4-dihydroxyphenyl)-N-[3-[4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butylamino]propyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N4O6/c33-23-9-5-21(19-25(23)35)7-11-27(37)31-17-3-15-29-13-1-2-14-30-16-4-18-32-28(38)12-8-22-6-10-24(34)26(36)20-22/h5-6,9-10,19-20,29-30,33-36H,1-4,7-8,11-18H2,(H,31,37)(H,32,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLDDENZPBFBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)NCCCNCCCCNCCCNC(=O)CCC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N4O6 | |

| Record name | Kukoamine A | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Kukoamines | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318256 | |

| Record name | Kukoamine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75288-96-9 | |

| Record name | Kukoamine A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75288-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kukoamine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kukoamine A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YM64FBW2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kukoamine A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Kukoamine A exhibits its effects through multiple pathways. Studies have shown that it can:

- Activate the Akt/GSK-3β pathway: This pathway is involved in cell survival, proliferation, and metabolism. Activation of this pathway by this compound has been shown to protect against myocardial ischemia-reperfusion injury [, ] and attenuate lipopolysaccharide-induced apoptosis and inflammation in nucleus pulposus cells [].

- Inhibit C-C motif chemokine receptor 5 (CCR5): CCR5 plays a role in inflammatory responses. This compound's inhibition of CCR5 has been linked to its protective effects against lipopolysaccharide-induced lung injury [].

- Act as a μ-opioid receptor agonist: this compound's binding to this receptor may contribute to its analgesic and anti-inflammatory effects [].

- Inhibit trypanothione reductase (TR): This enzyme is essential for the survival of certain parasites, making it a potential drug target. This compound's selective inhibition of TR makes it a promising lead for anti-parasitic drug development [].

ANone: The downstream effects of this compound vary depending on the specific target and cell type involved. Some observed effects include:

- Reduced oxidative stress: this compound has been shown to reduce oxidative stress markers such as reactive oxygen species (ROS) and malondialdehyde (MDA) [, , , , ].

- Suppressed inflammation: this compound can decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [, , , , , ].

- Inhibition of apoptosis: this compound can protect against cell death induced by various stimuli, including hypoxia/reoxygenation and lipopolysaccharide [, , , ].

- Modulation of extracellular matrix degradation: this compound has been shown to attenuate the degradation of extracellular matrix components such as collagen II in nucleus pulposus cells [].

ANone: The molecular formula of this compound is C34H52N4O8, and its molecular weight is 648.8 g/mol.

A: Spectroscopic data, including NMR and mass spectrometry data, for this compound can be found in the literature. For instance, LC-MS/MS analysis was employed to identify and characterize this compound and its metabolites in Lycii Cortex [].

ANone: Studies investigating this compound analogs have provided insights into the structure-activity relationships:

- Polyamine chain length: The spermine derivative (this compound) showed mixed inhibition of trypanothione reductase, while the corresponding spermidine derivative exhibited purely competitive inhibition [].

- Acyl substituent: The nature and position of the acyl substituent on the polyamine backbone significantly impacted the inhibitory potency against trypanothione reductase []. Replacing dihydrocaffeic acid units with O,O′-dimethylcaffeic acid units in this compound yielded analogs with potent lipoxygenase inhibitory and anti-inflammatory activities [].

ANone: Various cell-based assays have been employed to investigate the effects of this compound, including:

- Human alveolar basal epithelial cells (HABECs): To study the effects of this compound on Mycoplasma pneumoniae pneumonia [].

- Rat nucleus pulposus cells (NPCs): To investigate the role of this compound in intervertebral disc degeneration [].

- Human keratinocyte cell lines (HaCaT): To assess the protective effects of this compound against trans-2-nonenal-induced cell damage [].

- Human glioblastoma cells: To evaluate the inhibitory effects of this compound on tumor cell growth and migration [].

ANone: Several animal models have been utilized to evaluate the effects of this compound:

- Spontaneously Hypertensive Rats (SHRs): To assess the antihypertensive effects of this compound and related compounds [, , ].

- Mouse model of lipopolysaccharide-induced lung injury: To investigate the protective effects of this compound in lung injury [].

- Rat model of carrageenan-induced paw edema: To evaluate the anti-inflammatory effects of this compound and its analogs [, ].

- Rat model of myocardial ischemia-reperfusion injury: To study the cardioprotective effects of this compound [, ].

- Mouse model of sepsis: To investigate the therapeutic potential of Kukoamine B in sepsis [, , ].

- 6-OHDA-induced Parkinson's disease model: To explore the neuroprotective effects of this compound in Parkinson's disease [, ].

- Ovariectomized mice: To evaluate the anti-osteoporotic effects of Kukoamine B [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.